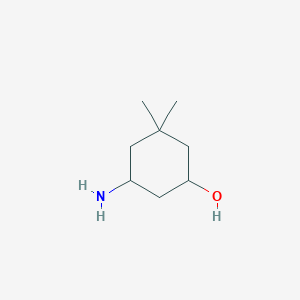

5-Amino-3,3-dimethylcyclohexan-1-ol

描述

Contextual Significance of Cyclohexanol (B46403) and Cyclohexylamine (B46788) Scaffolds in Organic Chemistry

Cyclohexanol and cyclohexylamine moieties are prevalent structural motifs in a vast array of organic molecules, including many pharmaceuticals and biologically active compounds. The cyclohexane (B81311) ring provides a versatile, three-dimensional scaffold that can be readily functionalized. The presence of hydroxyl (-OH) and amino (-NH2) groups imparts polarity and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. sigmaaldrich.comontosight.ai

These scaffolds are considered "privileged structures" in medicinal chemistry because they can interact with multiple receptors and enzymes with high affinity. For instance, aminocyclohexanol derivatives have been investigated for their potential as inhibitors of various enzymes and as key intermediates in the synthesis of more complex drug candidates. acs.org The conformational flexibility of the cyclohexane ring, which can exist in chair and boat conformations, allows for precise spatial orientation of the functional groups, a critical factor in designing molecules with specific biological activities.

Architectural Features and Unique Substitution Pattern of 5-Amino-3,3-dimethylcyclohexan-1-ol

The structure of this compound is distinguished by several key features:

A Cyclohexanol Core: The foundational six-membered ring with a hydroxyl group.

A Gem-Dimethyl Group: Two methyl groups attached to the same carbon atom (C3). This feature introduces significant steric hindrance, which can influence the reactivity of the molecule and lock the cyclohexane ring into a preferred conformation.

An Amino Group: Located at the C5 position, meta to the hydroxyl group. The spatial relationship between the amino and hydroxyl groups (cis or trans) would significantly impact the molecule's physical and chemical properties.

This specific substitution pattern is what makes this compound an intriguing target for synthesis and study. The interplay of the sterically demanding gem-dimethyl group and the two polar functional groups would likely result in unique conformational preferences and reactivity compared to simpler aminocyclohexanols.

Overview of Research Trajectories for Aminocyclohexanol Derivatives

Research into aminocyclohexanol derivatives is multifaceted and spans various areas of chemical science:

Asymmetric Catalysis: Chiral aminocyclohexanols are highly valued as ligands for metal-catalyzed asymmetric reactions. Their rigid structures and defined stereochemistry can effectively control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product.

Pharmaceutical Intermediates: The aminocyclohexanol core is a building block for numerous active pharmaceutical ingredients (APIs). For example, derivatives of these compounds are found in antiviral, anticancer, and anti-inflammatory agents. The synthesis of novel aminocyclohexanol derivatives is a continuous effort in the quest for new and more effective drugs.

Materials Science: The ability of aminocyclohexanols to form hydrogen bonds and coordinate with metal ions makes them suitable for the development of new materials, such as metal-organic frameworks (MOFs) and functional polymers.

A plausible synthetic route to aminocyclohexanols with a similar substitution pattern to the title compound involves the reduction of β-enaminoketones. For instance, the condensation of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with an amine, followed by reduction, can yield cis- and trans-3-aminocyclohexanols. mdpi.com This methodology could potentially be adapted to synthesize this compound.

While direct experimental data for this compound is scarce, the established importance of its constituent scaffolds in diverse research areas underscores its potential as a valuable, yet unchartered, molecule in chemical research. Future studies are needed to elucidate its specific properties and unlock its full potential.

Structure

3D Structure

属性

IUPAC Name |

5-amino-3,3-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)4-6(9)3-7(10)5-8/h6-7,10H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTMLCZYRTULJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 3,3 Dimethylcyclohexan 1 Ol and Its Stereoisomers

Direct Synthetic Routes to 5-Amino-3,3-dimethylcyclohexan-1-ol

Direct synthesis of this amino alcohol often begins with readily available cyclic diketones, employing sequential reduction and amination reactions.

Precursor-Based Synthesis: Utilization of 5,5-Dimethylcyclohexane-1,3-dione (B117516) Derivatives in Reaction Pathways

The compound 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, serves as a key precursor for synthesizing the this compound scaffold. studycorgi.com The synthesis of dimedone itself can be achieved through a multi-step sequence involving a Michael addition of diethyl malonate to mesityl oxide, which is followed by an intramolecular aldol (B89426) condensation. studycorgi.com

Once the dione (B5365651) is formed, it can be converted into various intermediates. One significant derivative is 3-amino-5,5-dimethylcyclohex-2-enone, a β-enaminone, which is a versatile building block for nitrogen-containing heterocyclic compounds. researchgate.net The reaction pathway from the dione to the target amino alcohol typically involves the transformation of one of the carbonyl groups into an amino group and the other into a hydroxyl group. This can be achieved through a sequence of reactions, such as the formation of an enaminone intermediate, followed by reduction steps. researchgate.net

Table 1: Key Intermediates from 5,5-Dimethylcyclohexane-1,3-dione

| Intermediate Compound | Formula | Role in Synthesis |

|---|---|---|

| 5,5-Dimethylcyclohexane-1,3-dione | (CH₃)₂C₆H₆(=O)₂ | Primary precursor molecule. studycorgi.com |

Amination and Reduction Strategies for Cyclohexanol (B46403) Scaffolds

Several strategies exist to introduce the amino group and reduce the carbonyl functions on the cyclohexanone (B45756) framework. One common method is reductive amination, where a carbonyl group reacts with ammonia (B1221849) to form an imine, which is subsequently hydrogenated to the corresponding amine. mdpi.com An alternative pathway involves the oximation of a ketone group using hydroxylamine, which forms an oxime intermediate. This oxime is then hydrogenated to the primary amine. mdpi.com This oximation-hydrogenation route can be highly efficient for producing aminocyclohexane derivatives. mdpi.com For instance, resorcinol (B1680541) can be hydrogenated to 1,3-cyclohexanedione, which then undergoes oximation and subsequent hydrogenation over a Raney Ni catalyst to yield 1,3-cyclohexanediamine (B1580663) with high efficiency. mdpi.com A similar strategy can be applied to the 5,5-dimethyl substituted scaffold.

Catalytic Hydrogenation Approaches in Cyclohexanol Synthesis

Catalytic hydrogenation is a crucial step in the synthesis of this compound, used for the reduction of both carbonyl groups and imine or oxime intermediates. mdpi.comrsc.org Various heterogeneous catalysts are effective for these transformations. Raney Ni is a widely used, cost-effective catalyst for the hydrogenation of oximes and ketones. mdpi.com Other noble metal catalysts, including those based on rhodium (Rh), palladium (Pd), and platinum (Pt), are also employed. researchgate.net For example, Rh-MoOx/SiO2 has been shown to be a highly effective catalyst for the hydrogenation of amino acids to amino alcohols, preserving the stereochemistry of the original molecule. rsc.orgresearchgate.netrsc.org This suggests its potential applicability in the final reduction step to form the target amino alcohol with stereochemical control.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

Achieving stereochemical control is essential for producing specific isomers of this compound, which is critical for applications where molecular geometry dictates function.

Chiral Auxiliary and Asymmetric Catalysis Approaches (e.g., Asymmetric Transfer Hydrogenation of Cyclic Diketones)

Asymmetric synthesis provides a direct route to enantiomerically enriched products. nih.gov Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones. nih.govthieme-connect.de The ATH of prochiral 1,3-diketones, such as 5,5-dimethylcyclohexane-1,3-dione, can yield highly enantioenriched hydroxy ketones. arkat-usa.org Catalysts like the Noyori-Ikariya metal-diamine complexes, particularly ruthenium-based catalysts such as (S,S)-4a in isopropanol, have demonstrated excellent performance, achieving high yields and enantiomeric excess (ee). arkat-usa.org The resulting chiral hydroxy ketone is a key intermediate that can be subsequently converted to the desired stereoisomer of the amino alcohol.

Chiral auxiliaries offer another robust strategy for controlling stereochemistry. wikipedia.orgthieme-connect.de These are chiral molecules that are temporarily attached to the substrate to direct a subsequent chemical reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. researchgate.net Widely used auxiliaries include Evans oxazolidinones and camphor-derived structures, which are effective in guiding reactions like aldol additions and alkylations. researchgate.netspringerprofessional.de This methodology allows for the synthesis of complex molecules with multiple stereocenters in a controlled manner. nih.gov

Table 2: Examples of Asymmetric Catalysis for Precursor Synthesis

| Catalyst System | Substrate | Product Type | Reported Efficiency |

|---|---|---|---|

| Ruthenium (S,S)-TsDPEN complex | 2,2-dimethylcyclohexane-1,3-dione | Chiral hydroxy ketone | 97% yield, 91% ee arkat-usa.org |

Separation and Resolution Techniques for Racemic Mixtures (e.g., rac-(1R,5S)-5-amino-3,3-dimethylcyclohexan-1-ol)

When a synthetic route produces a racemic or diastereomeric mixture, separation techniques are required to isolate the desired stereoisomer. While asymmetric synthesis is often the preferred route, racemic resolution remains a practical and efficient strategy. nih.gov One of the most common methods is diastereomeric crystallization. This involves reacting the racemic mixture, such as rac-(1R,5S)-5-amino-3,3-dimethylcyclohexan-1-ol, with a chiral resolving agent (e.g., a chiral acid like tartaric acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. Once separated, the chiral resolving agent is removed, yielding the individual, enantiomerically pure amino alcohols.

Another powerful method is chiral chromatography. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and thus be separated.

Multicomponent Reaction Strategies Incorporating this compound Core

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The use of bifunctional building blocks like this compound, containing both an amine and a hydroxyl group, could theoretically offer access to a wide array of complex molecular architectures through MCRs.

Prominent MCRs where this scaffold could be employed include the Ugi and Passerini reactions. In a Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a bis-amide. The primary amine of this compound could serve as the amine component. This would lead to products with a fixed cyclohexanol moiety and three points of diversity originating from the other reactants.

Similarly, the Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While the primary functional groups of this compound are not direct participants in the classical Passerini reaction, its derivatives could be utilized. For instance, the amino group could be a handle for attaching a carboxylic acid or isocyanide functionality, thereby creating a bifunctional reactant for participation in such transformations.

Despite these theoretical possibilities, a diligent search of the scientific literature did not yield specific studies where this compound has been explicitly used as a reactant in Ugi, Passerini, or other named multicomponent reactions. Research in this area appears to be an unexplored avenue for the application of this particular chemical entity.

Synthesis of Compound Libraries and Analogues from this compound

The synthesis of compound libraries is a cornerstone of modern drug discovery and materials science, allowing for the rapid generation of a multitude of structurally related compounds for screening. The this compound scaffold, with its distinct functional groups, is an ideal candidate for the construction of such libraries.

The primary amine and secondary hydroxyl group can be selectively or simultaneously functionalized with a wide variety of reagents. For instance, the amine can undergo acylation, sulfonylation, reductive amination, or serve as a nucleophile in various coupling reactions. The hydroxyl group can be acylated, etherified, or oxidized to a ketone, which can then be further derivatized.

A hypothetical library synthesis could involve a split-and-pool strategy. Starting with this compound, the amino group could be acylated with a diverse set of carboxylic acids. This initial library could then be further diversified by reacting the hydroxyl group with a range of electrophiles. This approach would generate a library of compounds with systematic variations around the central cyclohexyl core.

However, as with multicomponent reactions, there is a lack of specific published research detailing the synthesis of compound libraries or diverse analogues starting from this compound. While the principles of combinatorial chemistry strongly support its potential as a versatile scaffold, its practical application in this context has not been reported in the available scientific literature. The development of synthetic routes to libraries based on this compound remains a prospective area for future research.

Chemical Reactivity and Derivatization of 5 Amino 3,3 Dimethylcyclohexan 1 Ol

Reactions Involving the Amino Group (Primary Amine Reactivity)

The primary amino group in 5-Amino-3,3-dimethylcyclohexan-1-ol serves as a key nucleophilic center, readily participating in a variety of reactions to form a wide array of derivatives.

Acylation and Sulfonylation Reactions

The nucleophilic character of the primary amine facilitates its reaction with acylating and sulfonylating agents to furnish the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating robust linkages and introducing diverse functionalities.

For instance, in the synthesis of cyclin-dependent kinase 2 (CDK2) inhibitors, (1R,5R)-5-amino-3,3-dimethylcyclohexan-1-ol hydrochloride is reacted with various carboxylic acids or their activated derivatives to form amide bonds. nih.gov While specific examples detailing the acylation of this compound are often embedded within broader synthetic schemes in patent literature, the general transformation follows well-established protocols. Typically, the reaction involves coupling the amine with a carboxylic acid using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

Similarly, sulfonylation is achieved by treating the amine with a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base to yield the corresponding sulfonamide.

Table 1: Representative Acylation and Sulfonylation Reactions

| Amine Reactant | Acylating/Sulfonylating Agent | Reagents/Conditions | Product Type |

| This compound | Carboxylic Acid | Coupling Agent (e.g., HATU, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF) | Carboxamide |

| This compound | Sulfonyl Chloride | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH₂Cl₂) | Sulfonamide |

Formation of Schiff Bases and Imines

The reaction of the primary amine with aldehydes or ketones under dehydrating conditions leads to the formation of Schiff bases or imines. This reversible reaction is often catalyzed by acid or base. The resulting C=N double bond can be further reduced to a secondary amine, providing a pathway for N-alkylation.

While specific literature on Schiff base formation with this compound is not abundant, the general principle applies. The condensation is typically carried out by refluxing the amine and the carbonyl compound in a solvent like toluene (B28343) or ethanol, often with azeotropic removal of water using a Dean-Stark apparatus.

Nucleophilic Substitution Reactions

The amino group can act as a nucleophile in substitution reactions, for example, with alkyl halides. However, due to the potential for over-alkylation and the competing reactivity of the hydroxyl group, this method is less commonly employed for selective N-alkylation without appropriate protection strategies.

Reactions Involving the Hydroxyl Group (Alcohol Reactivity)

The secondary hydroxyl group on the cyclohexane (B81311) ring offers another site for chemical modification, although its reactivity can be influenced by the steric hindrance imposed by the gem-dimethyl group.

Esterification and Etherification Reactions (e.g., Williamson Synthesis Analogues)

The hydroxyl group can be acylated to form esters using acid chlorides or anhydrides in the presence of a base. This reaction is a standard procedure for protecting the alcohol or for introducing specific ester functionalities into the molecule.

Etherification, to form ether derivatives, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The steric hindrance around the hydroxyl group in this compound might necessitate more forcing reaction conditions for this transformation to proceed efficiently.

Table 2: Representative Esterification and Etherification Reactions

| Alcohol Reactant | Reagent | Conditions | Product Type |

| This compound | Acid Chloride/Anhydride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | Ester |

| This compound | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Anhydrous Solvent (e.g., THF, DMF) | Ether |

Oxidation Reactions

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 5-amino-3,3-dimethylcyclohexanone. Various oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, and a hindered base), or Dess-Martin periodinane. The choice of oxidant would depend on the desired selectivity and the presence of the potentially oxidizable amino group, which might require protection prior to the oxidation of the alcohol.

Cyclization and Annulation Reactions Employing the Cyclohexane Ring

There is currently no available research data detailing the use of the this compound cyclohexane ring in cyclization or annulation reactions. Such reactions would involve the formation of new ring structures fused to the existing cyclohexane framework. The absence of published studies suggests this area of its chemical reactivity remains unexplored or is not a common application for this particular compound.

Formation of Metal Complexes and Coordination Compounds

Similarly, there is a scarcity of specific information on the formation of metal complexes and coordination compounds involving this compound as a ligand. Amino alcohols, in general, are known to act as ligands, coordinating with metal ions through the nitrogen of the amino group and the oxygen of the hydroxyl group to form chelate rings. However, no specific studies, including detailed research findings or characterization data for metal complexes derived from this specific compound, were identified in the public domain.

Generic statements from some chemical suppliers suggest that this compound can participate in the formation of complexes, a general property of molecules with amino and hydroxyl functional groups. However, these claims are not substantiated with experimental data, such as reaction conditions, yields, or structural characterization of the resulting coordination compounds.

Computational Chemistry and Molecular Modeling Studies of 5 Amino 3,3 Dimethylcyclohexan 1 Ol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. For cyclic systems like 5-Amino-3,3-dimethylcyclohexan-1-ol, conformational analysis is crucial for identifying the most stable arrangements of atoms. The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain. pressbooks.pub In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.

The relative stability of different conformers is influenced by steric interactions. Generally, placing a substituent in the equatorial position is more energetically favorable than in the axial position to avoid 1,3-diaxial interactions. libretexts.org For this compound, both the amino and hydroxyl groups are relatively small, but the gem-dimethyl groups at the 3-position significantly influence the conformational preference.

A detailed conformational analysis would involve mapping the potential energy surface of the molecule. This energy landscape reveals the energies of different chair and boat conformations and the transition states that separate them. The most stable conformer will be the one with the lowest energy. For disubstituted cyclohexanes, the diequatorial conformer is typically the most stable. libretexts.org In the case of cis- and trans-isomers of substituted aminocyclohexanols, techniques like Nuclear Overhauser Effect (NOE) spectroscopy, combined with computational methods, can elucidate the preferred conformations and the spatial proximity of different protons. nih.gov

Table 1: General Principles of Conformational Stability in Substituted Cyclohexanes

| Interaction | Description | Energy Cost (approx. kcal/mol) |

| 1,3-Diaxial Interaction | Steric strain between an axial substituent and axial hydrogens on carbons 3 and 5 relative to the substituent. | Varies with substituent size (e.g., ~1.7 for -CH3, ~0.9 for -OH) |

| Gauche Butane Interaction | Torsional strain between substituents on adjacent carbons in a staggered conformation. | ~0.9 |

| Equatorial Preference | The energy difference favoring the equatorial position for a substituent. | Varies with substituent size. |

This table presents generalized energy costs which can vary based on the specific molecular context.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a detailed picture of the electronic distribution and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to calculate a variety of molecular properties. beilstein-archives.org For this compound, these calculations can yield valuable reactivity descriptors.

Key electronic properties that can be calculated include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons in chemical reactions. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

These descriptors are instrumental in developing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural or electronic features with its biological activity. nih.gov

Table 2: Examples of Calculable Quantum Chemical Descriptors

| Descriptor | Information Provided |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |

| Dipole Moment | Overall polarity of the molecule |

| Mulliken Atomic Charges | Partial charge distribution on atoms |

This table lists common descriptors obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing the study of the movement and interactions of atoms and molecules over time. nih.gov For this compound, MD simulations can be used to explore its behavior in different environments, such as in aqueous solution or in the presence of a biological target. mdpi.com

These simulations can reveal:

Solvation Shell Structure: How solvent molecules, like water, arrange themselves around the solute molecule. The amino and hydroxyl groups of this compound are expected to form hydrogen bonds with water.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, or between solute molecules themselves.

Conformational Dynamics: How the molecule transitions between different conformations over time.

By simulating the interaction of this compound with a protein, MD can provide insights into the stability of the protein-ligand complex and the key residues involved in binding. genominfo.orgfrontiersin.org

In Silico Prediction of Potential Reaction Pathways and Mechanisms

Computational methods can be employed to predict the likely chemical reactions a molecule will undergo. This involves identifying reactive sites and calculating the activation energies for various potential reaction pathways. For this compound, the primary reactive centers are the amino and hydroxyl groups.

Potential reactions that could be explored computationally include:

Protonation/Deprotonation: The amino group can act as a base, and the hydroxyl group as an acid. Quantum chemical calculations can predict the pKa values of these groups.

Nucleophilic Substitution: The amino group can act as a nucleophile.

Oxidation/Reduction: The hydroxyl group can be oxidized to a ketone.

Ring Opening Reactions: Under certain conditions, the cyclohexane ring could undergo cleavage.

By mapping the reaction pathways and identifying the transition state structures, computational chemistry can provide a mechanistic understanding of the compound's reactivity. researchgate.net

Ligand-Based and Structure-Based Modeling for Structure-Activity Relationship (SAR) Insights (e.g., Pharmacophore Modeling, Molecular Docking)

In the context of drug discovery, computational models are vital for understanding the relationship between a molecule's structure and its biological activity (SAR). Cyclic amino alcohols are recognized as important components in modern pharmaceuticals. nih.gov

Ligand-Based Approaches: When the structure of the biological target is unknown, ligand-based methods are used. These rely on a set of molecules with known activities.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity. A pharmacophore model for a series of active amino alcohol derivatives could guide the design of new, more potent compounds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate molecular descriptors (e.g., physicochemical properties, topological indices) with biological activity. nih.gov

Structure-Based Approaches: When the three-dimensional structure of the target protein is available, structure-based methods can be employed.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking this compound or its analogs into the active site of a protein can help to understand the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.govfrontiersin.orgnih.gov The binding affinity can also be estimated.

These computational modeling techniques provide a rational basis for the design and optimization of new molecules with desired biological activities, and they have been successfully applied to various classes of compounds, including those with cyclic amine or amino alcohol scaffolds. nih.govmdpi.com

Exploration of Potential Applications and Structure Activity Relationship Sar Studies for 5 Amino 3,3 Dimethylcyclohexan 1 Ol Derivatives in Academic Research

Design and Synthesis of Novel Derivatives for Research Probes

The inherent functionality of 5-amino-3,3-dimethylcyclohexan-1-ol, with its amino and hydroxyl groups, makes it an excellent starting point for the synthesis of a wide array of derivatives. These derivatives are of interest as research probes, particularly as chiral ligands in asymmetric catalysis. The synthesis of these novel derivatives often involves the modification of the amino and hydroxyl groups to introduce new functionalities that can coordinate with metal centers or participate in hydrogen bonding interactions, which are crucial for catalytic activity and stereocontrol.

For instance, the amino group can be readily acylated, alkylated, or converted into amides or sulfonamides. The hydroxyl group can be etherified or esterified. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting molecules. A general scheme for the derivatization of this compound is presented below:

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Derivative |

| Amino Group | Acylation | Acyl chloride, base | N-acyl derivative |

| Amino Group | Reductive Amination | Aldehyde or ketone, reducing agent | N-alkyl derivative |

| Hydroxyl Group | Esterification | Carboxylic acid, acid catalyst | O-ester derivative |

| Hydroxyl Group | Etherification | Alkyl halide, base | O-alkyl derivative |

These synthetic strategies enable the creation of libraries of derivatives that can be screened for their efficacy as research probes in various chemical and biological systems.

Investigation of Structural Modifications on Chemical Reactivity and Selectivity

The stereochemistry of the cyclohexyl ring in this compound derivatives plays a pivotal role in determining their chemical reactivity and selectivity, especially when they are employed as chiral ligands in asymmetric catalysis. The relative orientation of the amino and hydroxyl groups (cis or trans) and the conformational rigidity imparted by the gem-dimethyl group are critical factors.

Research in the field of asymmetric catalysis has shown that vicinal amino alcohols are powerful ligands for a variety of metal-catalyzed reactions. ontosight.aiontosight.ai The derivatization of the amino and hydroxyl groups allows for the creation of bidentate or tridentate ligands that can form stable chelate complexes with metal ions. The steric bulk and electronic nature of the substituents introduced can have a profound impact on the enantioselectivity of the catalyzed reaction.

For example, in the transfer hydrogenation of ketones, the use of a chiral amino alcohol ligand can lead to the preferential formation of one enantiomer of the corresponding secondary alcohol. ontosight.ai The table below summarizes hypothetical results from such a study, illustrating the effect of structural modifications on catalytic performance.

| Ligand (Derivative of this compound) | Metal Catalyst | Substrate | Enantiomeric Excess (ee) |

| N-benzyl derivative | Ruthenium(II) | Acetophenone | 85% |

| N-tosyl derivative | Rhodium(I) | Acetophenone | 92% |

| O-benzyl, N-benzyl derivative | Iridium(I) | Acetophenone | 78% |

These studies are crucial for developing a deeper understanding of the structure-activity relationships that govern the performance of these catalysts, paving the way for the rational design of more efficient and selective catalytic systems.

Rational Design of Analogs for Material Science Applications (e.g., Polymer Precursors, Energetic Materials)

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. The amino and hydroxyl groups can participate in polymerization reactions to form a variety of polymer classes, including polyamides, polyesters, polyurethanes, and polyethers. The rigid and bulky 3,3-dimethylcyclohexyl moiety would be incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting material. For example, the rigidity of the ring could enhance the glass transition temperature and thermal stability of the polymer.

Furthermore, the introduction of energetic functionalities, such as nitro groups, onto the cyclohexane (B81311) ring could lead to the development of novel energetic materials. The amino group can be nitrated to a nitramine, or nitro groups can be introduced onto the ring through electrophilic nitration, although the latter would likely require harsh conditions. The resulting energetic compounds could find applications as explosives or propellants. researchgate.netchemistry-chemists.com The high nitrogen content of some derivatives could also contribute to their energetic properties. nih.gov

| Potential Polymer Type | Linkage | Potential Properties |

| Polyamide | Amide | High thermal stability, mechanical strength |

| Polyester | Ester | Good processability, potential for biodegradability |

| Polyurethane | Urethane | Elasticity, abrasion resistance |

| Potential Energetic Material | Functional Group | Potential Application |

| Nitrated derivative | Nitro (NO2) | Propellant, explosive |

| Azide derivative | Azide (N3) | Gas generant, primary explosive |

While specific examples of polymers and energetic materials derived from this compound are not yet prevalent in the literature, the fundamental chemistry of the molecule suggests significant potential in these areas of material science.

Exploration of the Cyclohexanol (B46403)/Cyclohexylamine (B46788) Moiety as a Bioisostere or Scaffold in Drug Discovery Research

The cyclohexyl ring is a "privileged" scaffold in medicinal chemistry, meaning that it is a structural motif that is found in a wide range of biologically active compounds. The three-dimensional nature of the cyclohexane ring provides a non-planar scaffold that can be used to orient functional groups in specific spatial arrangements, which is often crucial for high-affinity binding to biological targets.

The cyclohexanol and cyclohexylamine moieties can also act as bioisosteres for other chemical groups. A bioisostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological properties to another chemical compound. For example, a cyclohexyl group can be a bioisosteric replacement for a phenyl group, offering a more three-dimensional and metabolically stable alternative.

The amino and hydroxyl groups on the this compound scaffold provide convenient handles for the attachment of other molecular fragments, allowing for the rapid generation of diverse libraries of compounds for biological screening. The gem-dimethyl group can also be beneficial, as it can restrict the conformational flexibility of the ring, leading to a more defined shape for receptor binding and potentially increasing binding affinity.

Applications in Bioinspired Catalysis and Enzyme Immobilization

The use of chiral small molecules to catalyze chemical reactions with high enantioselectivity is a form of bioinspired catalysis, as it mimics the action of enzymes. As discussed in section 6.2, derivatives of this compound have the potential to be effective ligands in asymmetric catalysis. These small molecule catalysts can offer advantages over enzymes, such as broader substrate scope and stability under non-physiological conditions.

Furthermore, the functional groups of this compound make it a suitable candidate for use in enzyme immobilization. Enzyme immobilization is the process of confining enzyme molecules to a solid support, which can improve their stability and allow for their reuse. The amino and hydroxyl groups of the molecule can be used to covalently attach it to a support material, such as silica (B1680970) or a polymer resin. The functionalized support can then be used to immobilize enzymes through the formation of covalent bonds or other interactions. acs.org This approach could lead to the development of robust and reusable biocatalytic systems for a variety of applications, including the synthesis of fine chemicals and pharmaceuticals. manchester.ac.uknih.gov

Investigation of Antimicrobial Properties of Synthesized Derivatives

There is a growing interest in the development of new antimicrobial agents to combat the rise of antibiotic-resistant bacteria. Amino-functionalized cyclic compounds have shown promise as a source of new antimicrobial agents. nih.gov Derivatives of this compound could be synthesized and screened for their antimicrobial activity against a range of pathogenic bacteria and fungi.

For example, the amino group could be incorporated into a larger heterocyclic structure known to have antimicrobial properties, or it could be derivatized with various lipophilic groups to enhance its ability to penetrate bacterial cell membranes. Structure-activity relationship (SAR) studies would be essential to identify the key structural features responsible for any observed antimicrobial activity. The table below presents hypothetical results of an antimicrobial screening of some derivatives.

| Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

| N-dodecyl derivative | Staphylococcus aureus | 16 µg/mL |

| N-(4-chlorobenzyl) derivative | Escherichia coli | 32 µg/mL |

| N,O-diacetyl derivative | Candida albicans | >128 µg/mL |

These studies could lead to the discovery of new lead compounds for the development of much-needed antimicrobial drugs. mdpi.comresearchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the adoption of environmentally benign and efficient synthetic processes. For 5-Amino-3,3-dimethylcyclohexan-1-ol, a key area of future research will be the development of green and sustainable synthetic pathways, moving away from traditional methods that may involve harsh reagents and generate significant waste.

A plausible synthetic route to this compound could start from 3,3-dimethylcyclohexanone. This starting material can be synthesized via the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one. prepchem.com A subsequent nitration or a related functional group introduction at the 5-position, followed by reduction, could yield the target aminocyclohexanol. However, a more direct and potentially greener approach would be the reductive amination of a suitable keto-alcohol precursor, such as 3,3-dimethyl-5-hydroxycyclohexanone. Reductive amination is a powerful C-N bond-forming reaction that combines a carbonyl compound and an amine, often with a selective reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form a new amine. harvard.edumasterorganicchemistry.com

Drawing inspiration from the synthesis of analogous compounds, a protocol for preparing cis- and trans-3-aminocyclohexanols from 4,4-dimethyl-1,3-cyclohexanedione (B1345627) has been described. harvard.edu This process involves the formation of a β-enaminoketone intermediate by reacting the dione (B5365651) with an amine, followed by reduction. A similar strategy could be envisioned for the synthesis of this compound, potentially starting from 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).

Future research in this area should focus on several key aspects to enhance the sustainability of the synthesis:

Catalytic Reductive Amination: Investigating the use of heterogeneous or homogeneous catalysts for the reductive amination step could eliminate the need for stoichiometric reducing agents, thereby reducing waste and improving atom economy. Catalytic systems based on transition metals like iridium have shown promise in the reductive amination of ketones. ethz.ch

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines and alcohols. Future studies could explore the use of transaminases or alcohol dehydrogenases to stereoselectively introduce the amino and hydroxyl groups.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better process control, and higher yields. prepchem.com Developing a continuous flow process for the synthesis of this compound would be a significant step towards a more sustainable and scalable production method.

Advanced Functionalization Strategies for Enhanced Chemical Diversity

The inherent functionality of this compound, with its primary amine and secondary alcohol, provides two reactive handles for further chemical modification. Future research will undoubtedly focus on developing advanced functionalization strategies to create libraries of diverse derivatives. These derivatives can then be screened for a wide range of applications.

Key functionalization strategies to be explored include:

N-Functionalization: The primary amino group can be readily acylated, alkylated, arylated, or sulfonylated to introduce a wide variety of substituents. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for biological activity.

O-Functionalization: The secondary hydroxyl group can be esterified, etherified, or converted to other functional groups. This allows for the introduction of another layer of structural diversity.

Stereoselective Synthesis: The cyclohexane (B81311) ring of this compound contains multiple stereocenters. The development of stereoselective synthetic methods to control the relative and absolute stereochemistry of the amino and hydroxyl groups is a critical area for future research. This will allow for the synthesis of individual stereoisomers, which often exhibit distinct biological activities.

The combination of these functionalization strategies will enable the generation of a vast chemical space around the this compound scaffold, providing a rich source of novel compounds for discovery efforts.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The convergence of chemical synthesis with emerging technologies is revolutionizing the way new molecules are discovered and developed. For this compound, the integration of these technologies will be instrumental in accelerating research and unlocking its full potential.

Future research should embrace the following technological advancements:

Automated Synthesis: Robotic platforms can be employed to perform high-throughput synthesis of derivative libraries. This automation significantly increases the speed and efficiency of compound production, allowing for the rapid exploration of structure-activity relationships.

Computational Modeling and In Silico Screening: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity of virtual libraries of this compound derivatives. chemicalbook.com This in silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources.

Advanced Analytical Techniques: The characterization of newly synthesized derivatives will rely on sophisticated analytical techniques, including high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, to unambiguously determine their structure and stereochemistry.

By leveraging these emerging technologies, researchers can adopt a more data-driven and efficient approach to the exploration of the chemical space around this compound.

High-Throughput Screening of Derivatized Libraries for Novel Chemical Activities

The ultimate goal of synthesizing diverse libraries of this compound derivatives is to identify compounds with novel and valuable chemical activities. High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological or material properties of large numbers of compounds.

Given the structural similarities of aminocyclohexanols to known bioactive molecules, a particularly promising area for HTS is in the discovery of new therapeutic agents. For instance, many kinase inhibitors, a major class of anti-cancer drugs, feature scaffolds that could be mimicked by derivatives of this compound. mdpi.com Therefore, screening derivatized libraries against a panel of protein kinases could lead to the identification of novel kinase inhibitors. nih.govsigmaaldrich.com

Future HTS campaigns could focus on a variety of targets and applications, including:

Enzyme Inhibition: Screening against a wide range of enzymes to identify inhibitors for various diseases.

Receptor Binding: Assessing the affinity of derivatives for G-protein coupled receptors (GPCRs) and other cell surface receptors.

Antimicrobial Activity: Testing for efficacy against a panel of pathogenic bacteria and fungi.

Materials Science: Evaluating the properties of derivatives for applications in areas such as polymer chemistry and catalysis.

The data generated from these HTS campaigns will be invaluable for identifying lead compounds for further optimization and development, ultimately paving the way for new discoveries based on the this compound scaffold.

常见问题

Basic: What synthetic routes are most effective for preparing 5-Amino-3,3-dimethylcyclohexan-1-ol, and how can reaction yields be optimized?

Answer:

A three-step synthesis from commercially available precursors is recommended:

Cyclohexene functionalization : Introduce dimethyl groups via alkylation or hydroalkylation under catalytic conditions (e.g., Pd/C or Rh-based catalysts).

Amination : Use reductive amination with ammonia or protected amines (e.g., benzylamine) and reducing agents like sodium cyanoborohydride.

Hydroxylation : Employ stereoselective oxidation (e.g., Sharpless dihydroxylation) or hydroxyl group protection/deprotection strategies.

Yield optimization :

- Use anhydrous solvents (THF or DCM) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust pH during amination (pH 7–8) to favor primary amine formation over byproducts .

Advanced: How can stereochemical outcomes in the synthesis of this compound be predicted and validated experimentally?

Answer:

- Computational modeling : Perform DFT calculations (B3LYP/6-31G**) to predict steric and electronic influences on chair conformations of the cyclohexane ring. This helps identify favorable axial/equatorial orientations of substituents .

- Experimental validation :

Basic: What purification techniques are recommended for isolating this compound with high enantiomeric purity?

Answer:

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Crystallization : Recrystallize from ethanol/water mixtures to remove diastereomeric impurities.

- Derivatization : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for selective precipitation .

Advanced: How can contradictions in NMR data for conformational isomers of this compound be resolved?

Answer:

- Variable-temperature NMR : Perform experiments at low temperatures (–40°C) to slow ring-flipping and resolve overlapping peaks.

- 2D NMR techniques : Use NOESY to identify spatial proximity between axial/equatorial protons and substituents.

- Solvent effects : Compare spectra in polar (DMSO-d6) vs. nonpolar solvents (CDCl3) to assess hydrogen bonding and conformational locking .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- IR spectroscopy : Confirm hydroxyl (3200–3600 cm) and amine (3300–3500 cm) stretches.

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns.

- C NMR : Assign quaternary carbons (e.g., C3 and C5) using DEPT-135 experiments .

Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

Answer:

- Protecting groups : Temporarily block the hydroxyl or amine group with tert-butyldimethylsilyl (TBS) or Boc to reduce steric bulk during substitution.

- Microwave-assisted synthesis : Enhance reaction kinetics in sterically demanding substitutions (e.g., SN2 reactions).

- Catalytic systems : Use bulky ligands (e.g., Josiphos) in transition-metal catalysis to direct regioselectivity .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated stability studies : Exclude the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.

- Analytical monitoring : Track degradation via HPLC purity checks and LC-MS for byproduct identification.

- Storage recommendations : Store in amber vials under nitrogen at –20°C to prevent oxidation .

Advanced: How does the steric environment of this compound influence its reactivity in organocatalytic applications?

Answer:

- Steric maps : Generate using molecular dynamics simulations to predict accessibility of the amine/hydroxyl groups.

- Catalytic screening : Test enantioselective reactions (e.g., aldol additions) to correlate steric bulk with enantiomeric excess (ee).

- Comparative studies : Contrast reactivity with less hindered analogs (e.g., 5-aminocyclohexanol) to quantify steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。